molecular formula C18H21N7O2 B6436136 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methoxypyrimidine CAS No. 2549020-15-5

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methoxypyrimidine

Cat. No. B6436136
CAS RN: 2549020-15-5
M. Wt: 367.4 g/mol
InChI Key: ZPKRZTGKIOKVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methoxypyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a pyrrolidine ring, a pyrimidine ring, a triazolo ring, and a pyridazine ring . The molecule also contains a methoxy group and a cyclopropyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple ring structures and functional groups . The presence of these groups and their spatial arrangement can significantly influence the compound’s physical and chemical properties, as well as its biological activity .

Future Directions

The development of new biologically active entities based on the structure of this compound could be a promising direction for future research . This could involve the design and synthesis of analogs with modified functional groups or ring structures, followed by testing for various biological activities .

properties

IUPAC Name

3-cyclopropyl-6-[[1-(5-methoxypyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-26-14-8-19-18(20-9-14)24-7-6-12(10-24)11-27-16-5-4-15-21-22-17(13-2-3-13)25(15)23-16/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKRZTGKIOKVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methoxypyrimidine

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